molecular formula C7H8N4 B580474 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine CAS No. 1369412-53-2

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine

Cat. No.: B580474
CAS No.: 1369412-53-2
M. Wt: 148.169
InChI Key: WDZWUBFUAJAJSK-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of nitrogen atoms in the ring structure contributes to its reactivity and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, 2-aminopyridine and nitriles can be used as starting materials for the preparation of [1,2,4]triazolo[1,5-a]pyridines .

Industrial Production Methods

Industrial production methods for [1,2,4]triazolo[1,5-a]pyridines often involve scalable reactions that can be performed under mild conditions. The use of microwave irradiation and eco-friendly reagents is particularly advantageous for large-scale synthesis due to reduced reaction times and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizers (sodium hypochlorite, lead tetraacetate), reducing agents (sodium borohydride), and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is unique due to its specific fusion pattern and the presence of a methanamine group, which enhances its reactivity and potential biological activities. This uniqueness makes it a valuable scaffold for drug design and other scientific research applications.

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a pyridine ring, which enhances its potential as a scaffold for drug development. Its unique structure allows for interactions with various biological targets, making it a subject of numerous studies focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_8N_4 with a molecular weight of 148.17 g/mol. The presence of nitrogen atoms in the triazole and pyridine rings contributes to its reactivity and ability to form hydrogen bonds, which are essential for biological interactions.

PropertyValue
Molecular FormulaC₇H₈N₄
Molecular Weight148.17 g/mol
CAS Number1369412-53-2

The biological activity of this compound primarily involves its role as an inverse agonist for the RORγt receptor. By binding to RORγt, it inhibits the receptor's activity, leading to decreased expression of target genes involved in inflammatory processes and immune responses. This mechanism positions the compound as a potential therapeutic agent in autoimmune diseases and other inflammatory conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs display potent activity against Enterococcus faecium, a pathogen increasingly associated with hospital-acquired infections. The structure-activity relationship (SAR) analysis revealed that modifications to the amide group significantly affect antibacterial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines including A549 (lung cancer) and PC-9 (non-small cell lung cancer). One notable derivative demonstrated an IC₅₀ value of 0.59 μM against PC-9 cells, indicating strong growth inhibition compared to standard chemotherapeutics like 5-FU .

Study on Antimicrobial Efficacy

In a comprehensive study evaluating the antimicrobial activity of synthesized triazolo derivatives against the ESKAPE panel of bacteria, several compounds were identified with narrow-spectrum activity against E. faecium. The study utilized a three-component Biginelli-like reaction for synthesis and assessed the resulting compounds' in vitro activities against living bacterial strains .

Evaluation of Anticancer Effects

Another study focused on the design and synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1 inhibitors. Some derivatives showed potent inhibition of LSD1 and selective growth inhibition in cancer cell lines (A549 and PC-9), highlighting their potential as anticancer agents. The docking studies revealed specific interactions with key amino acids in the target protein that contribute to their inhibitory effects .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZWUBFUAJAJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857343
Record name 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369412-53-2
Record name 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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